molecular formula C19H16F3N5OS B2576609 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1396876-84-8

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

Katalognummer: B2576609
CAS-Nummer: 1396876-84-8
Molekulargewicht: 419.43
InChI-Schlüssel: DGQGQZUUZPXCJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a useful research compound. Its molecular formula is C19H16F3N5OS and its molecular weight is 419.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, focusing on its efficacy against cancer cell lines and microbial strains, as well as its underlying mechanisms of action.

Chemical Structure

The compound features a benzimidazole moiety, which is known for its diverse biological properties, and a thiazole ring that enhances its pharmacological profile. The trifluoromethyl group is also significant, often associated with increased potency in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, with significant findings regarding its anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. Molecular dynamics simulations indicate that it interacts with key proteins involved in cell survival pathways, primarily through hydrophobic contacts and limited hydrogen bonding .
  • Cell Line Studies :
    • IC50 Values : In vitro studies demonstrated that the compound exhibits potent cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of 5.85 µM against HCT116 cells, outperforming standard treatments like 5-fluorouracil (IC50 = 9.99 µM) .
    • Comparison with Other Compounds : The structure-activity relationship (SAR) studies revealed that modifications in the molecular structure significantly affect potency. Compounds with similar structural motifs exhibited varying degrees of activity, highlighting the importance of specific functional groups .
CompoundCell LineIC50 (µM)Reference
This compoundHCT1165.85
5-FluorouracilHCT1169.99

Antimicrobial Activity

  • Spectrum of Activity : The compound has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, it exhibited a minimum inhibitory concentration (MIC) of 1.27 µM against Staphylococcus aureus .
  • Comparative Efficacy : In comparative studies, the compound's antimicrobial effectiveness was found to be comparable to established antibiotics such as norfloxacin .
Microbial StrainMIC (µM)Reference
Staphylococcus aureus1.27
Escherichia coli1.43

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Cancer Treatment : A study focused on the use of this compound in combination therapies showed enhanced efficacy when paired with traditional chemotherapeutics, suggesting a synergistic effect that could improve patient outcomes in cancer treatment .
  • Infection Control : Another investigation illustrated the compound's potential role in treating resistant microbial infections, particularly those caused by strains exhibiting multi-drug resistance .

Eigenschaften

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5OS/c1-27(18-26-17-11(19(20,21)22)5-4-8-14(17)29-18)10-16(28)23-9-15-24-12-6-2-3-7-13(12)25-15/h2-8H,9-10H2,1H3,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQGQZUUZPXCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=NC2=CC=CC=C2N1)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.